molecular formula C20H23FN4O2 B12781034 (E)-8-(2-Fluorostyryl)-7-methyl-1,3-dipropylxanthine CAS No. 151539-36-5

(E)-8-(2-Fluorostyryl)-7-methyl-1,3-dipropylxanthine

Cat. No.: B12781034
CAS No.: 151539-36-5
M. Wt: 370.4 g/mol
InChI Key: UQYRSUGVKKOSHI-ZHACJKMWSA-N
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Description

(E)-8-(2-Fluorostyryl)-7-methyl-1,3-dipropylxanthine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorostyryl group, a methyl group, and two propyl groups attached to a xanthine core. The xanthine core is a well-known structure in medicinal chemistry, often associated with compounds like caffeine and theobromine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-Fluorostyryl)-7-methyl-1,3-dipropylxanthine typically involves multiple steps, starting with the preparation of the xanthine core One common method involves the alkylation of xanthine derivatives with appropriate alkyl halides under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-Fluorostyryl)-7-methyl-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluorostyryl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nucleophiles like amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated fluorostyryl groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

(E)-8-(2-Fluorostyryl)-7-methyl-1,3-dipropylxanthine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (E)-8-(2-Fluorostyryl)-7-methyl-1,3-dipropylxanthine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorostyryl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. The xanthine core is known to interact with adenosine receptors, which play a role in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theobromine: Another xanthine derivative found in chocolate, with milder stimulant effects.

    Theophylline: A xanthine derivative used in the treatment of respiratory diseases.

Uniqueness

(E)-8-(2-Fluorostyryl)-7-methyl-1,3-dipropylxanthine is unique due to the presence of the fluorostyryl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

151539-36-5

Molecular Formula

C20H23FN4O2

Molecular Weight

370.4 g/mol

IUPAC Name

8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methyl-1,3-dipropylpurine-2,6-dione

InChI

InChI=1S/C20H23FN4O2/c1-4-12-24-18-17(19(26)25(13-5-2)20(24)27)23(3)16(22-18)11-10-14-8-6-7-9-15(14)21/h6-11H,4-5,12-13H2,1-3H3/b11-10+

InChI Key

UQYRSUGVKKOSHI-ZHACJKMWSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)/C=C/C3=CC=CC=C3F)C

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C(=N2)C=CC3=CC=CC=C3F)C

Origin of Product

United States

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